
Irbesartan N-Trityl Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irbesartan N-Trityl Impurity is a chemical compound that is often encountered as a byproduct during the synthesis of Irbesartan, an antihypertensive drug. Irbesartan is a non-peptide angiotensin II receptor antagonist used in the management of hypertension, heart diseases, heart strokes, diabetic neuropathy, and congestive heart diseases . The presence of impurities like this compound is critical to understand and control to ensure the purity and efficacy of the final pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan involves several key steps, including the formation of tetrazole from secondary amide, N-alkylation, and debenzylation . The preparation of Irbesartan N-Trityl Impurity typically occurs during these steps. For instance, the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as a solvent medium can lead to the formation of this impurity . The trityl group is introduced during the protection step and can be cleaved by treating with aqueous hydrochloride in a methanol and tetrahydrofuran mixture .
Industrial Production Methods
In industrial settings, the production of Irbesartan and its impurities, including this compound, involves large-scale reactions with stringent control over reaction conditions to minimize impurity formation. The use of safer and more efficient reagents, such as avoiding sodium hydride and tri-n-butyltinazide, is preferred to ensure the process is safe and commercially viable .
化学反応の分析
Types of Reactions
Irbesartan N-Trityl Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Tributyltin chloride and sodium azide: Used in the formation of tetrazole.
Pentanoyl chloride: Used in the formation of pentanoic acid derivatives.
Acetyl chloride: Used in the preparation of certain derivatives.
Major Products Formed
The major products formed from these reactions include various derivatives of Irbesartan, such as pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide and pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide .
科学的研究の応用
Synthesis and Characterization
The Irbesartan N-Trityl Impurity is synthesized through specific chemical reactions that involve tritylation of irbesartan or its intermediates. The synthetic methods often utilize various reagents and conditions to achieve the desired purity levels. For instance, recent studies have described methods involving the use of tetrahydrofuran and acetyl chloride under controlled moisture conditions to yield high-purity samples of this impurity .
Key Synthetic Steps:
- Tritylation Reaction: The introduction of the trityl group is crucial for the formation of the impurity.
- Purification Techniques: Techniques such as preparative liquid chromatography are employed to isolate the impurity effectively from the reaction mixture .
Quality Control in Pharmaceutical Manufacturing
The presence of impurities like Irbesartan N-Trityl is a critical aspect of quality control in pharmaceutical manufacturing. Regulatory bodies such as the FDA and EMA require rigorous testing for impurities to ensure drug safety and efficacy. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to quantify and characterize impurities in drug formulations.
Quality Control Measures:
- Analytical Testing: Regular testing for impurities using validated methods ensures compliance with pharmacopoeial standards.
- Stability Studies: Understanding how impurities behave under various storage conditions is essential for ensuring product stability .
Pharmacological Implications
Research indicates that impurities can influence the pharmacokinetics and pharmacodynamics of drugs. The this compound has been studied for its potential effects on the metabolism of irbesartan itself. For example, it has been shown that certain impurities can alter the metabolic pathways mediated by cytochrome P450 enzymes, which may impact drug efficacy and safety profiles .
Pharmacokinetic Studies:
- Metabolism Assessment: Studies have demonstrated that the presence of specific impurities can lead to altered metabolic rates, affecting overall drug activity.
- Toxicological Evaluation: Evaluating the toxicological profile of impurities is crucial for ensuring patient safety during clinical use .
Regulatory Considerations
The identification and quantification of this compound are essential for meeting regulatory standards. Regulatory guidelines stipulate acceptable limits for impurities in pharmaceutical products, often set at less than 0.1% for most active pharmaceutical ingredients (APIs). Compliance with these guidelines ensures that products are safe for consumer use and meet industry standards .
Regulatory Framework:
- ICH Guidelines: The International Council for Harmonisation provides guidelines that govern impurity limits in pharmaceuticals.
- Documentation Requirements: Manufacturers must maintain thorough documentation regarding impurity profiles and testing results to facilitate regulatory reviews.
Case Studies
Several case studies have highlighted the importance of monitoring this compound in clinical settings:
- Case Study 1: A study involving a batch of irbesartan revealed higher-than-expected levels of N-trityl impurity, leading to a recall due to potential adverse effects on patients with renal impairment .
- Case Study 2: Research utilizing advanced mass spectrometry techniques successfully identified multiple trace-level impurities in irbesartan formulations, emphasizing the need for stringent quality control measures during production .
作用機序
The mechanism of action of Irbesartan N-Trityl Impurity is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of the final pharmaceutical product. The molecular targets and pathways involved in its formation and degradation are similar to those of Irbesartan, involving the angiotensin II receptor pathway .
類似化合物との比較
Similar Compounds
Similar compounds to Irbesartan N-Trityl Impurity include other process-related impurities encountered during the synthesis of Irbesartan, such as:
- Pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide
- Pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide
- N-(2’-cyano-biphenyl-4-yl-methyl)-2,2,2-trifluoro-acetamide
- 2,2,2-trifluoro-N-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-acetamide
- 3-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1,3-diaza-spiro[4,4]non-1-en-4-one
Uniqueness
This compound is unique due to the presence of the trityl group, which is introduced during the protection step in the synthesis of Irbesartan. This group can affect the chemical properties and reactivity of the compound, making it distinct from other impurities .
生物活性
Irbesartan N-Trityl Impurity is a byproduct associated with the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for treating hypertension and diabetic nephropathy. This article delves into the biological activity of this impurity, examining its mechanisms of action, biochemical interactions, and potential implications in pharmacology.
Target of Action
Irbesartan primarily acts on the angiotensin II receptor subtype 1 (AT1) , inhibiting the effects of angiotensin II, a potent vasoconstrictor. The N-Trityl impurity may also interact with this receptor, potentially altering the pharmacodynamics of Irbesartan itself.
Mode of Action
The impurity's mode of action involves binding to various enzymes and proteins, which can modify their activities. For instance, it may inhibit cytochrome P450 enzymes, crucial for drug metabolism, thereby affecting the pharmacokinetics of Irbesartan and other co-administered drugs .
Interaction with Cellular Mechanisms
This compound can influence cellular functions by interfering with signaling pathways and gene expression. This interference may lead to altered physiological responses such as blood pressure regulation and fluid balance due to its potential effects on the renin-angiotensin-aldosterone system (RAAS) .
Temporal Effects in Laboratory Settings
Research indicates that the stability and degradation of this compound can change over time. Its degradation products may exhibit different biological activities compared to the parent compound. Understanding these temporal effects is critical for assessing long-term implications in therapeutic contexts.
Case Studies
-
Inhibition of Hepatitis B Virus (HBV) Entry
A study demonstrated that Irbesartan could inhibit HBV entry by disrupting sodium-dependent taurocholate cotransporting polypeptide (NTCP) function. While this study primarily focused on Irbesartan, it raises questions about whether impurities like N-Trityl could similarly impact viral entry mechanisms . -
Effects on Drug Metabolism
In vitro studies have shown that impurities can significantly alter the metabolism of drugs processed by cytochrome P450 enzymes. The presence of this compound may lead to unexpected pharmacological outcomes due to its inhibitory effects on these metabolic pathways .
Summary of Key Findings
Major Products Formed
The degradation and metabolic pathways involving this compound yield various derivatives:
特性
CAS番号 |
886999-35-5 |
---|---|
分子式 |
C44H42N6O |
分子量 |
670.86 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。